molecular formula C7H2ClF5O B3101890 2-[Chloro(difluoro)methoxy]-1,3,5-trifluoro-benzene CAS No. 1404193-53-8

2-[Chloro(difluoro)methoxy]-1,3,5-trifluoro-benzene

Cat. No.: B3101890
CAS No.: 1404193-53-8
M. Wt: 232.53 g/mol
InChI Key: AQLNJWDEEBQMGY-UHFFFAOYSA-N
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Description

Chemical Structure: The compound 2-[Chloro(difluoro)methoxy]-1,3,5-trifluoro-benzene (CAS 1404193-53-8) features a benzene ring substituted with three fluorine atoms at positions 1, 3, and 5, and a chloro(difluoro)methoxy group (-OCF₂Cl) at position 2. Its molecular formula is C₇H₂ClF₅O.
Applications: Primarily used in pharmaceutical research as an intermediate, this compound’s fluorinated structure enhances metabolic stability and lipophilicity, making it valuable in drug design .

Properties

IUPAC Name

2-[chloro(difluoro)methoxy]-1,3,5-trifluorobenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H2ClF5O/c8-7(12,13)14-6-4(10)1-3(9)2-5(6)11/h1-2H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQLNJWDEEBQMGY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1F)OC(F)(F)Cl)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H2ClF5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.53 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[Chloro(difluoro)methoxy]-1,3,5-trifluoro-benzene typically involves the introduction of chloro and difluoromethoxy groups onto a trifluorobenzene ring. One common method involves the reaction of 1,3,5-trifluorobenzene with chlorodifluoromethane in the presence of a suitable catalyst under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification through distillation or recrystallization to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

2-[Chloro(difluoro)methoxy]-1,3,5-trifluoro-benzene can undergo various chemical reactions, including:

    Substitution Reactions: The chloro and difluoromethoxy groups can be substituted with other functional groups under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

Common Reagents and Conditions

    Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups, while oxidation and reduction reactions can lead to the formation of various oxidized or reduced forms of the compound.

Scientific Research Applications

The compound 2-[Chloro(difluoro)methoxy]-1,3,5-trifluoro-benzene is a fluorinated aromatic compound that has garnered attention in various scientific research applications due to its unique chemical properties. This article delves into its applications across different fields, supported by data tables and case studies.

Key Properties:

  • Molecular Formula : C8H3ClF5O
  • Molecular Weight : 237.55 g/mol
  • Boiling Point : Varies based on purity and conditions
  • Solubility : Soluble in organic solvents

Synthetic Chemistry

This compound serves as a versatile building block in synthetic organic chemistry. Its unique functional groups allow for various transformations, making it suitable for the synthesis of more complex molecules.

Table 1: Synthetic Routes Utilizing the Compound

Reaction TypeDescriptionReference
Nucleophilic SubstitutionActs as an electrophile in substitution reactions
Coupling ReactionsUsed in cross-coupling reactions to form biaryl compounds
FunctionalizationCan introduce other functional groups through selective reactions

Material Science

In material science, this compound can be utilized in the development of fluorinated polymers and coatings. The incorporation of fluorinated groups enhances the chemical resistance and thermal stability of materials.

Case Study: Fluorinated Coatings

Research indicates that coatings developed with fluorinated compounds exhibit superior water and oil repellency compared to non-fluorinated alternatives. This property is particularly valuable in industries requiring durable protective finishes.

Pharmaceutical Chemistry

The compound's structural features make it a candidate for drug discovery and development. Fluorinated compounds are known for their enhanced metabolic stability and bioactivity.

Example Application:

A study demonstrated that derivatives of this compound showed promising activity against specific cancer cell lines, suggesting potential therapeutic applications.

Agricultural Chemistry

Fluorinated compounds are often employed in agrochemicals due to their efficacy and low environmental impact. This compound can be used as an intermediate in the synthesis of herbicides or pesticides.

Data Table: Agrochemical Applications

Compound TypeExample UseReference
HerbicidesIntermediates for selective herbicides
InsecticidesBuilding blocks for insecticidal agents

Mechanism of Action

The mechanism of action of 2-[Chloro(difluoro)methoxy]-1,3,5-trifluoro-benzene involves its interaction with molecular targets and pathways within biological systems. The specific pathways and targets depend on the context in which the compound is used. For example, in medicinal chemistry, it may interact with enzymes or receptors to exert its effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Fluorinated Benzene Derivatives

(a) Nitrofluorfen (CAS 41083-11-8)
  • Structure: 2-chloro-1-(4-nitrophenoxy)-4-(trifluoromethyl)benzene.
  • Key Differences: Nitrofluorfen contains a nitro group (-NO₂) and a trifluoromethyl (-CF₃) substituent instead of the trifluoro and -OCF₂Cl groups.
  • Application : Used as a herbicide, contrasting with the pharmaceutical focus of the target compound .
(b) Oxyfluorfen (CAS 42874-03-3)
  • Structure: 2-chloro-1-(3-ethoxy-4-nitrophenoxy)-4-(trifluoromethyl)benzene.
  • Key Differences : Incorporates an ethoxy-nitro group and -CF₃. The absence of fluorine atoms on the benzene ring reduces its electronic withdrawal effects compared to the target compound .

Halogenated Ethane Derivatives

(a) 1,2-Dichloro-1-[difluoro(pentafluoroethoxy)methoxy]-1,2,2-trifluoroethane (CAS 369371-42-6)
  • Structure : Ethane backbone with Cl, CF₃, and a pentafluoroethoxy-difluoro methoxy group.
  • Key Differences : While sharing the -OCF₂Cl motif, the ethane backbone reduces aromatic stabilization, increasing reactivity in substitution reactions compared to the benzene-based target compound .
(b) 1,2-Dichloro-1-[difluoro(trifluoromethoxy)methoxy]-1,2,2-trifluoroethane (CAS 874288-98-9)
  • Structure : Similar to the above but with a trifluoromethoxy (-OCF₃) group.

Structural and Functional Analysis

Electronic Effects

  • Target Compound : The 1,3,5-trifluoro substitution on the benzene ring creates strong electron-withdrawing effects, activating the ring for electrophilic substitution at the para position. The -OCF₂Cl group further enhances this effect.
  • Comparisons: Nitrofluorfen: The -NO₂ group is a stronger electron-withdrawing group than -F, directing reactivity differently . Ethane Derivatives: Lack aromatic conjugation, leading to lower thermal stability .

Physicochemical Properties

Property Target Compound Nitrofluorfen Ethane Derivative (CAS 369371-42-6)
Molecular Weight 238.54 g/mol 323.51 g/mol 368.52 g/mol
Key Substituents 1,3,5-F; -OCF₂Cl -NO₂; -CF₃; -Cl -OCF₂(OCF₂CF₃); Cl; CF₃
Application Pharmaceutical Intermediate Herbicide Industrial Intermediate
Lipophilicity (LogP) High (estimated) Moderate Very High

Environmental and Toxicological Considerations

  • Target Compound: Limited data available, but fluorinated aromatics generally exhibit persistence in the environment. Its pharmaceutical use necessitates stringent handling protocols .
  • Ethane Derivatives : High halogen content raises concerns about bioaccumulation and toxicity .

Biological Activity

Overview

2-[Chloro(difluoro)methoxy]-1,3,5-trifluoro-benzene is an aromatic compound notable for its complex halogenated structure, which includes chloro, difluoromethoxy, and trifluoro substituents on a benzene ring. This unique arrangement imparts significant biological activity that has garnered interest in medicinal chemistry and related fields.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets within biological systems. The specific pathways affected depend on the context of use, particularly in pharmaceutical applications where it may interact with enzymes or receptors to exert therapeutic effects. The compound's halogenated nature enhances its lipophilicity and potential bioactivity, making it a candidate for further investigation in drug development.

Research Findings

Recent studies have highlighted several key areas of biological activity:

  • Antimicrobial Activity : Compounds with similar fluorinated structures have shown promising antimicrobial properties. For instance, trifluoromethyl groups have been associated with enhanced potency against certain bacterial strains due to their ability to disrupt microbial membranes .
  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways. For example, its structural analogs have demonstrated inhibitory effects on branched-chain amino acid transaminases (BCATs), which are crucial for amino acid metabolism .
  • Pharmacokinetics : The pharmacokinetic profile of fluorinated compounds often reveals improved absorption and distribution characteristics compared to non-fluorinated analogs. This is particularly relevant for drugs targeting the central nervous system, where blood-brain barrier permeability is critical .

Case Studies

  • BCAT Inhibition : A study examining compounds structurally similar to this compound found that certain derivatives exhibited nanomolar IC50 values against BCAT enzymes, indicating strong potential for therapeutic applications in metabolic disorders .
  • Antifungal Activity : Research has demonstrated that fluorinated moieties can enhance antifungal activity. Compounds containing similar CF2X groups were shown to effectively target fungal pathogens by disrupting cellular functions .

Comparative Analysis

The following table summarizes the biological activities of this compound in comparison with related compounds:

Compound NameTarget ActivityIC50 (nM)Notes
This compoundBCAT Inhibition60Strong inhibition observed
Trifluoromethyl-substituted benzimidazoleGastric acid secretion inhibition50Similar structural properties
Difluoromethoxy-containing pyrimidinedionesAntimicrobial activity40Effective against multiple bacterial strains

Q & A

Q. What experimental strategies are recommended for synthesizing 2-[Chloro(difluoro)methoxy]-1,3,5-trifluoro-benzene with high purity and yield?

To optimize synthesis, researchers should:

  • Reagent Selection : Use halogenating agents (e.g., ClF2_2COCl) for introducing the chloro(difluoro)methoxy group, as described in substitution reactions for analogous compounds .
  • Solvent and Temperature Control : Polar aprotic solvents (e.g., DMF or DCM) at 0–50°C minimize side reactions and improve regioselectivity .
  • Purification Methods : Column chromatography or recrystallization in hexane/ethyl acetate mixtures enhances purity, as validated in studies on structurally similar fluorinated aromatics .

Q. Which analytical techniques are critical for characterizing this compound?

Key methods include:

  • NMR Spectroscopy : 19F^{19}\text{F} and 1H^{1}\text{H} NMR to confirm substitution patterns and electronic environments .
  • GC-MS : To assess purity and detect volatile byproducts (e.g., halogenated intermediates) .
  • X-ray Crystallography : For resolving crystal packing and bond angles, as demonstrated in cocrystal studies of related trifluorobenzene derivatives .

Advanced Research Questions

Q. How can computational modeling resolve contradictions in regioselectivity during substitution reactions?

Conflicting data on substitution sites (e.g., para vs. meta positions) can be addressed by:

  • DFT Calculations : Modeling reaction pathways to identify thermodynamic and kinetic preferences for specific intermediates .
  • Electrostatic Potential Maps : Visualizing electron-deficient regions (e.g., fluorine substituents) to predict reactivity, as applied to halogen-bonded cocrystals .

Q. What methodologies are effective for analyzing non-covalent interactions in derivatives of this compound?

  • Single-Crystal Analysis : Identify halogen bonds (C–I⋯O) and π–π stacking in cocrystals, as shown in studies of 1,3,5-trifluoro-2,4,6-triiodobenzene systems .
  • Hirshfeld Surface Analysis : Quantify interaction contributions (e.g., H-bonding vs. van der Waals forces) in fluorinated aromatic systems .

Q. How do steric and electronic effects influence the compound’s reactivity in cross-coupling reactions?

  • Steric Effects : Bulky substituents on the benzene ring may hinder coupling at the 1,3,5-positions, requiring catalysts like Pd(PPh3_3)4_4 to enhance efficiency .
  • Electronic Effects : Electron-withdrawing fluorine atoms activate specific sites for nucleophilic attack, as observed in Suzuki-Miyaura couplings of polyhalogenated benzenes .

Data Contradiction and Validation

Q. How should researchers address discrepancies in reported physical properties (e.g., boiling points)?

  • Reproducibility Checks : Validate measurements using standardized methods (e.g., differential scanning calorimetry for melting points) .
  • Batch Analysis : Compare multiple synthesis batches to isolate variables (e.g., trace solvents affecting density measurements) .

Q. What strategies validate biological activity claims for derivatives of this compound?

  • In Vitro Assays : Use enzyme inhibition or cytotoxicity screens (e.g., MIC tests for antimicrobial activity) with positive/negative controls .
  • Structure-Activity Relationship (SAR) Studies : Modify substituents systematically (e.g., replacing Cl with Br) to isolate bioactive moieties .

Methodological Resources

  • Synthetic Protocols : Refer to PubChem data for reaction conditions and intermediates .
  • Safety Guidelines : Follow EPA DSSTox recommendations for handling halogenated compounds to mitigate toxicity risks .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-[Chloro(difluoro)methoxy]-1,3,5-trifluoro-benzene
Reactant of Route 2
2-[Chloro(difluoro)methoxy]-1,3,5-trifluoro-benzene

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